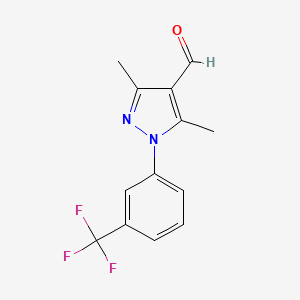

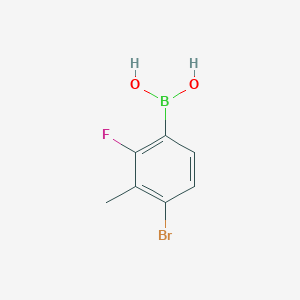

(4-Bromo-2-fluoro-3-methylphenyl)boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(4-Bromo-2-fluoro-3-methylphenyl)boronic acid” is a chemical compound with the CAS Number: 2377605-73-5 . It has a molecular weight of 232.84 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H7BBrFO2/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3,11-12H,1H3 . This provides a standardized way to represent the compound’s molecular structure.Chemical Reactions Analysis

Boronic acids, including “this compound”, are often used in coupling reactions . For example, they can be used in Suzuki coupling reactions .Physical and Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 232.84 .科学的研究の応用

Synthesis and Crystal Structure

- Amino-3-fluorophenyl boronic acid, synthesized from 4-bromo-2-fluoroaniline, demonstrates the utility of derivatives like (4-Bromo-2-fluoro-3-methylphenyl)boronic acid in constructing glucose sensing materials. These materials operate at physiological pH, indicating the potential for biomedical applications (Das et al., 2003).

Organic Synthesis Applications

- 3-borono-5-fluorobenzoic acid, an important intermediate in organic synthesis, is synthesized using a related compound, (3-fluoro-5-methylphenyl)boronic acid. This highlights the role of similar boronic acids in synthesizing olefins and biphenyl derivatives for natural products and organic materials (Sun Hai-xia et al., 2015).

Optical Modulation in Materials Science

- Phenyl boronic acids, including derivatives like this compound, are used in conjugation with polymers for aqueous dispersion of single-walled carbon nanotubes. This leads to near-infrared fluorescence quenching in response to saccharide binding, suggesting applications in materials science and nanotechnology (Mu et al., 2012).

Applications in Liquid Crystal Synthesis

- The synthesis of fluoro substituted quaterphenyl liquid crystals involves processes such as the preparation of cyclohex-2-en-1-ones and catalytic cross-coupling with phenyl boronic acids. This indicates the role of boronic acids in developing new liquid crystalline compounds (Sasnouski et al., 2014).

Fluorescence Sensing Applications

- Boronic acids are utilized in fluorescence sensing, demonstrating their potential in detecting various biologically relevant species. This includes the use of boronic acid derivatives for monitoring carbohydrates, dopamine, fluorides, metal ions, and hydrogen peroxide, indicating a broad range of applications in chemical sensing and diagnostics (Guo et al., 2012).

作用機序

Target of Action

The primary target of (4-Bromo-2-fluoro-3-methylphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid transfers its formally nucleophilic organic groups to the palladium catalyst . This results in the formation of a new Pd–C bond .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared . Its ADME properties and their impact on bioavailability are currently unknown.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound is influenced by the reaction conditions. The Suzuki–Miyaura cross-coupling reaction is known for its exceptionally mild and functional group tolerant reaction conditions . The compound is also generally environmentally benign .

特性

IUPAC Name |

(4-bromo-2-fluoro-3-methylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BBrFO2/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3,11-12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUWSUZOESVVGOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)Br)C)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BBrFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.84 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride](/img/structure/B6351114.png)